molecular formula C6H5ClN4S B1296437 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 85426-79-5

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1296437
CAS No.: 85426-79-5
M. Wt: 200.65 g/mol
InChI Key: XIGOZRPGXGIKFT-UHFFFAOYSA-N
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Description

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of various therapeutic agents

Scientific Research Applications

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival.

Mode of Action

The compound interacts with its target, the Bcl2 protein, by binding to it . This interaction can influence the protein’s function and lead to changes in the cell.

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of genes such as P53, BAX, DR4, and DR5 , while down-regulating others like Bcl2, Il-8, and CDK4 in treated MCF7 cells . These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.

Result of Action

The compound has shown promising results in in vitro studies against certain cancer cell lines. For instance, it was found to be active against MCF7 cells, with IC50 values of 1.7, 5.7, and 3.4 μg/ml for different derivatives of the compound . It also caused cell cycle arrest at the G1/S phase in MCF7 cells . Furthermore, it induced apoptotic death of MCF7 cells and significantly increased the percentage of fragmented DNA in treated cells .

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The complexity of the chemistry of pyrimidines means that it is often difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing new methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazolopyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 4,6-dichloro-2-(methylthio)pyrimidine
  • 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine

Uniqueness

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Its versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOZRPGXGIKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321116
Record name 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85426-79-5
Record name 85426-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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